Studies have investigated 2,3-DH-PBI's potential as a scaffold for drug discovery due to its structure and the presence of nitrogen atoms, which can interact with biomolecules [].
Here are some examples of its investigation:
Research has explored the use of 2,3-DH-PBI in the development of new materials. For instance, studies have investigated its potential as a ligand in coordination polymers [].
2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole is a bicyclic compound that features a fused pyrrole and benzimidazole structure. This compound is notable for its unique arrangement of nitrogen-containing heterocycles, which contributes to its potential biological activity and utility in medicinal chemistry. The molecular formula of 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole is C9H9N3, and it has a molecular weight of approximately 161.19 g/mol. The compound exhibits interesting chemical properties due to the presence of multiple nitrogen atoms and a conjugated system that can participate in various
The reactivity of 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole can be attributed to its structure, which allows it to undergo several types of chemical transformations:
Research indicates that 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole and its derivatives exhibit significant biological activities. These include:
The synthesis of 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole typically involves several methods:
The applications of 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole are diverse:
Interaction studies involving 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole focus on its binding affinity with various biological targets:
These interactions are critical for understanding its mechanism of action and potential therapeutic uses.
Several compounds share structural similarities with 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| Benzimidazole | Monocyclic | Basic structure lacking fused pyrrole ring |
| Pyrrolo[1,2-a]benzimidazole | Fused bicyclic | Contains a fully aromatic pyrrole ring |
| 3-Amino-2-benzylpyrrolo[1,2-a]benzimidazole | Fused bicyclic | Amino group enhances biological activity |
| 5-Methylpyrrolo[1,2-a]benzimidazole | Fused bicyclic | Methyl substitution alters solubility and reactivity |
The uniqueness of 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole lies in its specific arrangement of nitrogen atoms within both rings and its potential for diverse chemical reactivity compared to simpler structures like benzimidazole or more complex derivatives. This unique structural configuration contributes significantly to its biological activity and applications in drug discovery.
The solubility profile of 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole is fundamentally governed by its molecular structure, which features a bicyclic nitrogen-containing heterocycle with moderate lipophilicity. The compound exhibits a logarithmic partition coefficient (LogP) of 1.98 [1] [2], indicating favorable solubility in organic solvents while maintaining limited water solubility.
Water Solubility Characteristics
The compound demonstrates poor water solubility, with a calculated logarithmic water solubility value of -3.58 mol/L [1] [2]. This limited aqueous solubility is attributed to the lipophilic nature of the fused benzimidazole-pyrrole ring system, which lacks sufficient polar functional groups to facilitate hydrogen bonding with water molecules. The topological polar surface area of 17.82 Ų [3] further confirms the relatively low polarity of the molecule, contributing to its hydrophobic character.
Organic Solvent Solubility
2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole exhibits excellent solubility in various organic solvents, making it highly suitable for synthetic applications. The compound shows particularly good solubility in polar aprotic solvents such as dimethylformamide and acetone, which are commonly employed in cyclization reactions [5]. Ethanol and ethyl acetate also provide good solubility, with ethyl acetate being frequently used for crystallization and purification procedures [6] [7].
The compound's solubility in chlorinated solvents is notably high, reflecting its moderate lipophilicity and the ability of these solvents to interact with the π-electron system of the aromatic rings. Conversely, solubility in non-polar solvents such as hexane is limited, consistent with the presence of nitrogen heteroatoms that introduce some polarity to the molecular structure.
| Solvent Type | Solubility | Applications |
|---|---|---|
| Water | Poor (log = -3.58) | Limited pharmaceutical formulations |
| Ethanol | Good | Reaction medium, crystallization |
| Ethyl Acetate | Good | Purification, extraction |
| Dimethylformamide | Good | Cyclization reactions |
| Acetone | Moderate | General synthetic procedures |
| Chloroform | Good | Extraction, analysis |
| Hexane | Poor | Not suitable for dissolution |
The thermal behavior of 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole reveals important insights into its stability profile and potential decomposition mechanisms under elevated temperature conditions.
Melting Point and Phase Transitions
The compound exhibits a well-defined melting point range of 114.5-116.5°C [8], as determined by differential scanning calorimetry and confirmed through multiple independent measurements. This relatively low melting point is consistent with the moderate intermolecular forces present in the crystal structure, primarily involving π-π stacking interactions between the aromatic ring systems and weak van der Waals forces.
Boiling Point and Volatility
Under standard atmospheric pressure conditions, 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole has a boiling point of 341.9°C at 760 mmHg [9]. The high boiling point reflects the compound's thermal stability and the presence of strong intermolecular interactions that must be overcome during vaporization. The flash point of 160.6°C [9] indicates that the compound requires significant thermal energy before becoming combustible.
Thermal Decomposition Characteristics
Thermal decomposition studies indicate that 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole remains stable up to approximately 150°C under inert atmosphere conditions [10]. Beyond this temperature, gradual decomposition occurs, with significant degradation observed above 175°C. The decomposition pathway likely involves initial ring-opening reactions at the more thermally labile pyrrole ring, followed by fragmentation of the benzimidazole moiety.
Thermogravimetric analysis reveals that decomposition proceeds through multiple stages, with the initial mass loss occurring between 175-250°C, corresponding to the loss of volatile decomposition products. The primary decomposition products include nitrogen-containing fragments and aromatic hydrocarbons, consistent with the heterocyclic structure of the parent compound.
Stability Under Reaction Conditions
The thermal stability profile makes 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole suitable for various synthetic transformations that require elevated temperatures. The compound remains stable during typical cyclization reactions conducted at 150°C [10] and can withstand the conditions used in oxidative cyclization procedures at temperatures up to 200°C for short periods.
| Thermal Property | Temperature (°C) | Conditions | Significance |
|---|---|---|---|
| Melting Point | 114.5-116.5 | Atmospheric pressure | Phase transition |
| Boiling Point | 341.9 | 760 mmHg | Vaporization point |
| Decomposition Onset | 175 | Inert atmosphere | Thermal degradation |
| Flash Point | 160.6 | Closed cup | Combustibility threshold |
| Stability Range | Up to 150 | Inert conditions | Synthetic utility |
The reactivity patterns of 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole are determined by the electronic properties of its fused ring system, which contains multiple sites with distinct nucleophilic and electrophilic characteristics.
Electronic Structure and Frontier Orbital Analysis
The compound's reactivity is fundamentally governed by the distribution of electron density across the bicyclic framework. The benzimidazole nitrogen atoms contribute significant electron density to the aromatic system through their lone pairs, while the partial saturation of the pyrrole ring introduces asymmetry in the electronic distribution [11]. The presence of nitrogen heteroatoms creates regions of enhanced nucleophilicity, particularly at the benzimidazole nitrogen positions.
Electrophilic Substitution Reactions
The benzene ring portion of the benzimidazole moiety serves as the primary site for electrophilic aromatic substitution reactions. The electron-donating effect of the nitrogen atoms activates the aromatic system toward electrophilic attack, with substitution occurring preferentially at positions ortho and para to the nitrogen substituents [12] [13]. Common electrophilic reagents include halogens, nitrating agents, and sulfonating reagents.
Halogenation reactions proceed readily under mild conditions, with bromination and chlorination showing high regioselectivity. The presence of the fused pyrrole ring provides additional stabilization to the intermediate σ-complexes formed during electrophilic substitution, enhancing the overall reactivity compared to simple benzimidazole derivatives.
Nucleophilic Attack Patterns
The most significant nucleophilic reactivity occurs at the benzimidazole nitrogen atoms, which possess accessible lone pairs capable of participating in alkylation and acylation reactions [13] . N-alkylation reactions proceed through SN2 mechanisms with primary and secondary alkyl halides, while tertiary halides typically undergo elimination reactions.
The C-2 position of the benzimidazole ring exhibits limited electrophilic character due to the electron-withdrawing effect of the nitrogen atoms. However, under strongly nucleophilic conditions, this position can undergo substitution reactions, particularly with organometallic reagents and strong nucleophiles such as amide anions.
Oxidation and Reduction Reactivity
The compound's redox behavior is primarily centered on the pyrrole ring, which contains the most electron-rich positions in the molecule. Oxidation reactions typically occur at the pyrrole nitrogen or at the C-2 and C-3 positions of the saturated pyrrole ring [12] [15]. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and metal-based oxidants.
Reduction reactions are less favorable due to the aromatic stabilization of the benzimidazole system. However, under forcing conditions using strong reducing agents such as lithium aluminum hydride or catalytic hydrogenation, partial reduction of the benzimidazole ring can occur, leading to tetrahydro derivatives.
Cycloaddition Reactivity
The pyrrole ring system participates readily in cycloaddition reactions, particularly 1,3-dipolar cycloadditions with various dipolarophiles [16] [17]. The compound can act as both a dipole and a dipolarophile, depending on the reaction conditions and the nature of the coupling partner. These reactions typically proceed through concerted mechanisms and show high regioselectivity.
The reactivity in cycloaddition reactions is enhanced by the presence of electron-withdrawing groups on the dipolarophile, which increases the LUMO-HOMO energy gap and facilitates the cycloaddition process. The resulting adducts often undergo subsequent rearrangements or eliminations to form more stable products.
| Reaction Type | Preferred Site | Reactivity Level | Typical Conditions |
|---|---|---|---|
| Electrophilic Substitution | Benzene ring | Moderate | Mild electrophiles, room temperature |
| N-Alkylation | Benzimidazole nitrogen | High | Alkyl halides, base, 50-80°C |
| Nucleophilic Attack | C-2 position | Low | Strong nucleophiles, elevated temperature |
| Oxidation | Pyrrole ring | Moderate | Peroxides, metal oxidants |
| Reduction | Benzimidazole ring | Low | Strong reducing agents, harsh conditions |
| Cycloaddition | Pyrrole ring | High | Dipolarophiles, thermal or catalytic |
Irritant